molecular formula C12H11N B8699975 5-Allylisoquinoline

5-Allylisoquinoline

Cat. No.: B8699975
M. Wt: 169.22 g/mol
InChI Key: HURMGXXMNYAYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and biological activity. This article focuses on comparing these analogues, including 5-Bromoisoquinoline, 5-Chloroisoquinoline, 5-Aminoisoquinoline, 5-Nitroisoquinoline, and 5-(1,3-Dioxolan-2-yl)isoquinoline, to elucidate their synthesis, properties, and applications.

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

5-prop-2-enylisoquinoline

InChI

InChI=1S/C12H11N/c1-2-4-10-5-3-6-11-9-13-8-7-12(10)11/h2-3,5-9H,1,4H2

InChI Key

HURMGXXMNYAYFH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives (5-Bromo/Chloro) : These are synthesized via electrophilic substitution, with bromination using NBS being a high-yield method . Chlorinated variants are pivotal in cross-coupling reactions due to the Cl atom’s reactivity .
  • Amino and Nitro Derivatives: 5-Nitroisoquinoline serves as a precursor for 5-Aminoisoquinoline through reduction, though direct synthesis routes remain underreported in the evidence .
  • Functionalized Derivatives: The dioxolane group in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility and stability, making it useful in medicinal chemistry .

Physicochemical Properties

Key Observations :

  • Thermal Stability: Nitro derivatives (e.g., 5-Nitroisoquinoline) pose explosion risks under heat, necessitating specialized handling .
  • Solubility: Amino and dioxolane-substituted variants exhibit improved solubility in polar solvents compared to halogenated analogues.

Key Observations :

  • Amino Derivatives: Exhibit biological activity, with 5-Aminoisoquinoline being explored in oncology for kinase inhibition .
  • Dioxolane Derivatives : Their hydrolytic stability under physiological conditions makes them ideal for prodrug applications .

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